![molecular formula C5H11ClN2O B6250765 [(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride CAS No. 179684-69-6](/img/no-structure.png)
[(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a chemical compound often involves the reaction of simpler compounds or precursors. The process can involve one or several steps and may require specific conditions such as temperature, pressure, or catalysts .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It determines many of the compound’s properties, such as its reactivity, polarity, phase of matter, color, magnetism, and biological activity .Chemical Reactions Analysis
Chemical reactions involve the breaking and forming of chemical bonds to transform reactants into products. The analysis of these reactions includes understanding the mechanisms, energetics, and rates at which they occur .Physical And Chemical Properties Analysis
The physical properties of a compound include color, odor, density, solubility, melting point, boiling point, and hardness. Chemical properties describe how a compound reacts with other substances .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride involves the reaction of pyrrolidine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with formaldehyde to form [(2S)-5-formylpyrrolidin-2-yl]methanol.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the aldehyde group to a primary alcohol, forming [(2S)-5-hydroxymethylpyrrolidin-2-yl]methanol.", "Step 3: Hydrochloric acid is added to the reaction mixture to protonate the alcohol group, forming [(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride." ] } | |
CAS-Nummer |
179684-69-6 |
Molekularformel |
C5H11ClN2O |
Molekulargewicht |
150.61 g/mol |
IUPAC-Name |
[(2S)-5-amino-3,4-dihydro-2H-pyrrol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5-2-1-4(3-8)7-5;/h4,8H,1-3H2,(H2,6,7);1H/t4-;/m0./s1 |
InChI-Schlüssel |
DUMXJQORQHARRI-WCCKRBBISA-N |
Isomerische SMILES |
C1CC(=N[C@@H]1CO)N.Cl |
Kanonische SMILES |
C1CC(=NC1CO)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.